molecular formula C6H5BFNO4 B1457433 (3-Fluoro-5-nitrophenyl)boronic acid CAS No. 955020-33-4

(3-Fluoro-5-nitrophenyl)boronic acid

Cat. No. B1457433
CAS RN: 955020-33-4
M. Wt: 184.92 g/mol
InChI Key: BSYOLGWHMRXCDU-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-nitrophenyl)boronic acid” is a type of boronic acid. Boronic acids have become increasingly popular in the synthesis of small chemical receptors due to their ability to form five-membered boronate esters with diols . They are generally environmentally benign and readily prepared .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate .


Molecular Structure Analysis

The molecular formula of “(3-Fluoro-5-nitrophenyl)boronic acid” is C6H5BFNO4 . The InChI code is 1S/C6H4BFNO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2,11-12H .


Chemical Reactions Analysis

Boronic acids are important chemical building blocks employed in cross-coupling reactions . One of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions is the Suzuki–Miyaura (SM) cross-coupling .


Physical And Chemical Properties Analysis

The density of “(3-Fluoro-5-nitrophenyl)boronic acid” is approximately 1.5±0.1 g/cm3 . The boiling point is around 367.4±52.0 °C at 760 mmHg . The molecular weight is 184.918 Da .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

(3-Fluoro-5-nitrophenyl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various biaryl compounds. This reaction is essential for creating complex organic molecules used in pharmaceuticals, agrochemicals, and organic materials .

DNA Labeling and Genomic Incorporation

This compound’s properties are significant for fluorescent DNA-based aptamer selection and genomic DNA incorporation work. It can be used for DNA labeling, which is crucial in genetic research and diagnostics .

Synthesis of Biologically Active Molecules

It serves as a reactant for synthesizing biologically active molecules, such as inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities. These applications are important in the development of new therapies for diseases like cancer .

Sensing Applications

Boronic acids interact with diols and strong Lewis bases, leading to their utility in various sensing applications. They can be used in homogeneous assays or heterogeneous detection systems, which are important in environmental monitoring and diagnostics .

Molecular Recognition of Saccharides

The boronic acid motif is commonly used in molecular recognition to sense mono- and polysaccharides. This is particularly challenging due to the similarity in size and structure of saccharides, making it a valuable tool in biological research and medical diagnostics .

Fluorescent Sensors Development

As Lewis acids, boronic acids bind with diols to form cyclic esters, resulting in significant fluorescence changes. This property allows (3-Fluoro-5-nitrophenyl)boronic acid to be developed as sensors to recognize carbohydrates, which is useful in medical research and food industry quality control .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Future Directions

Boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signalling pathways, enzyme inhibition, and cell delivery systems . The most recent developments in each area will be highlighted .

Mechanism of Action

properties

IUPAC Name

(3-fluoro-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYOLGWHMRXCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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